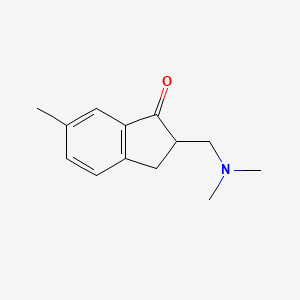![molecular formula C10H14N2OSi B11899240 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- CAS No. 651354-58-4](/img/structure/B11899240.png)
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is a chemical compound that features a pyrimidine ring substituted with a trimethylsilyl ethynyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trimethylsilyl Ethynyl Group: This step involves the use of trimethylsilyl acetylene in a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trimethylsilyl ethynyl group and the methanol group, which confer distinct chemical and biological properties
属性
CAS 编号 |
651354-58-4 |
|---|---|
分子式 |
C10H14N2OSi |
分子量 |
206.32 g/mol |
IUPAC 名称 |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
InChI 键 |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


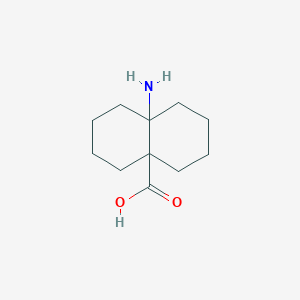


![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
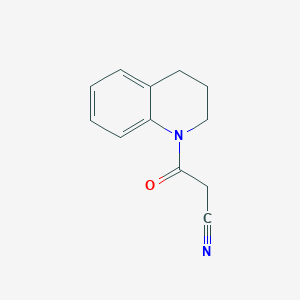
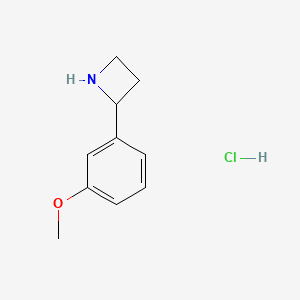
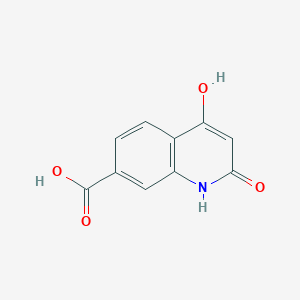

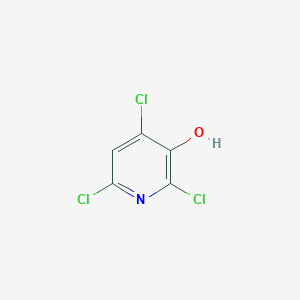

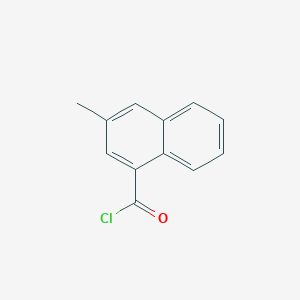
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
